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molecular formula C14H16O3 B1324724 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE CAS No. 801303-28-6

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE

Cat. No. B1324724
M. Wt: 232.27 g/mol
InChI Key: JVGGVLGYEVKWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729104B2

Procedure details

Intermediate i-4a was prepared from 4-ethoxycarbonylphenyl zinc iodide and cyclobutanecarbonyl chloride following the above procedure as described for intermediate i-1a. 1HNMR (500 MHz, CDCl3): δ 8.13 (d, 2H, J=8.2 Hz), 7.96 (d, 2H, J=8.3 Hz), 4.43 (q, 2H, J=7.1 Hz), 4.04 (dt, 1H, J=6.9, 7.4 Hz), 2.44 (m, 2H), 2.34 (m, 2H), 2.14 (m, 1H), 1.96 (m, 1H), 1.43 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([Zn+])=[CH:9][CH:8]=1)=[O:6])[CH3:3].[CH:14]1([C:18](Cl)=[O:19])[CH2:17][CH2:16][CH2:15]1>>[CH:14]1([C:18]([C:10]2[CH:11]=[CH:12][C:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])=[CH:8][CH:9]=2)=[O:19])[CH2:17][CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(C)OC(=O)C1=CC=C(C=C1)[Zn+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCC1)C(=O)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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